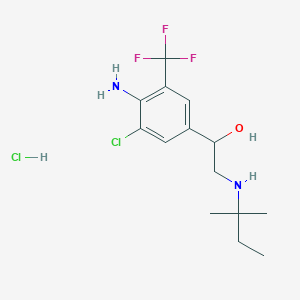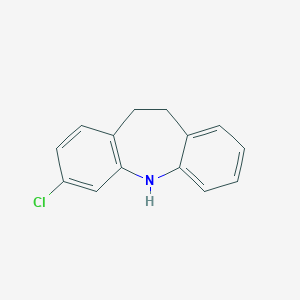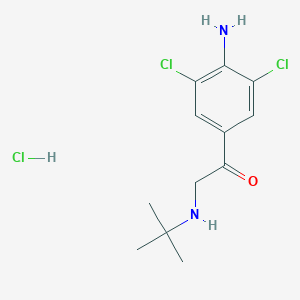
2,6-Dichloro-N-phenylaniline
概要
説明
2,6-ジクロロジフェニルアミンは、分子式C12H9Cl2Nを持つ有機化合物です。これは、ジフェニルアミンの誘導体であり、フェニル環の2位と6位に2つの塩素原子が置換されています。この化合物は、医薬品や化学研究など、さまざまな分野で応用されていることが知られています。
科学的研究の応用
2,6-Dichlorodiphenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
2,6-ジクロロジフェニルアミンの作用機序には、特定の分子標的との相互作用が関与します。 ジクロフェナクのアナログとして、それはシクロオキシゲナーゼ(COX)阻害剤として作用し、酵素の活性を阻害し、炎症を軽減します 。 この化合物の抗カンジダ・アルビカンス活性は、真菌の細胞膜を破壊する能力に起因し、細胞死につながります .
類似化合物:
ジクロフェナク: 同様のCOX阻害特性を持つ、よく知られた非ステロイド性抗炎症薬です。
2,6-ジクロロアニリン: アニリンの別の塩素化誘導体であり、化学的特性と用途が異なります。
独自性: 2,6-ジクロロジフェニルアミンは、二重の塩素置換により独特であり、独特の化学的および生物学的特性を付与します。 抗炎症剤と抗カンジダ・アルビカンス化合物の両方として作用する能力は、他の類似の化合物とは異なります .
Safety and Hazards
生化学分析
Biochemical Properties
2,6-Dichloro-N-phenylaniline has been found to have anti-Candida albicans activity . It acts as a COX inhibitor, with IC50s of 4 and 1.3 nM for human COX-1 and COX-2 in CHO cells . This suggests that it interacts with the COX enzymes, inhibiting their activity and thereby exerting its anti-inflammatory effects.
Cellular Effects
Given its role as a COX inhibitor, it is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the COX enzymes . This inhibition can lead to changes in gene expression and cellular signaling pathways, contributing to its anti-inflammatory and anti-Candida albicans activities .
準備方法
合成経路と反応条件: 2,6-ジクロロジフェニルアミンの合成には、通常、トルエン溶媒中でクロロアセチルクロリドによるフェニルアミンのアシル化が関与します。 反応は25℃から60℃の温度で行い、その後、数時間かけて88-90℃に加熱します 。 別の方法では、テトラデシルトリメチルアンモニウムブロミドなどの相間移動触媒の存在下で、2,6-ジクロロフェノールとアニリンを使用します .
工業生産方法: 工業生産方法では、多くの場合、水酸化ナトリウムや水酸化カリウムなどの強塩基を使用して、転位反応を促進します。 このプロセスは、高収率と低環境負荷を達成するために最適化されており、反応条件を慎重に制御して製品の純度を確保しています .
化学反応の分析
反応の種類: 2,6-ジクロロジフェニルアミンは、以下を含むさまざまな化学反応を起こします。
置換反応: 適切な条件下では、塩素原子を他の官能基で置換することができます。
酸化と還元: この化合物は酸化または還元できますが、これらの変換には特定の条件と試薬が必要です。
一般的な試薬と条件:
置換: 水酸化ナトリウムや炭酸カリウムなどの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウムなどの強力な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応によって、さまざまな官能基を持つ2,6-ジクロロジフェニルアミンのさまざまな誘導体が生成される可能性があります .
4. 科学研究の応用
2,6-ジクロロジフェニルアミンは、科学研究でいくつかの用途があります。
化学: これは、さまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、抗カンジダ・アルビカンス活性など、潜在的な生物活性について研究されています.
特性
IUPAC Name |
2,6-dichloro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUUZPLYVVQTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165213 | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-93-4 | |
| Record name | 2,6-Dichloro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

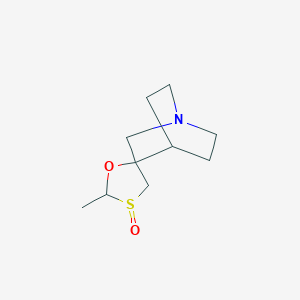
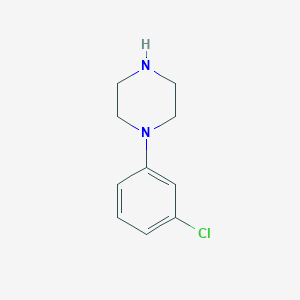
![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
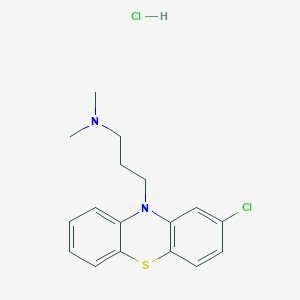
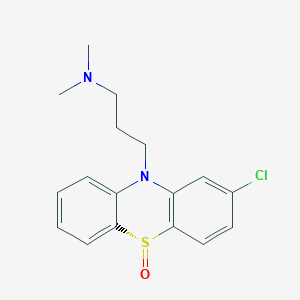

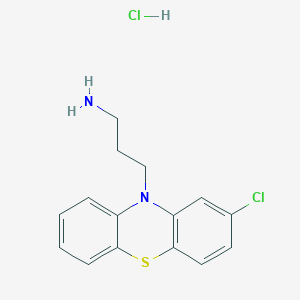
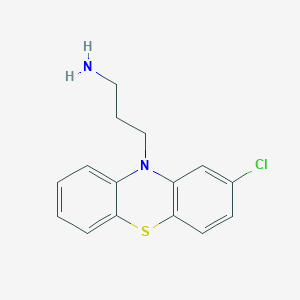
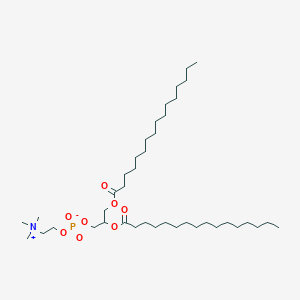

![3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)
